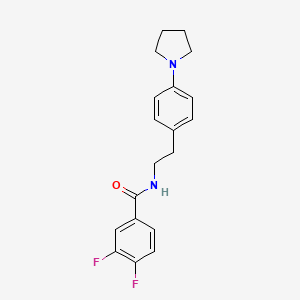

3,4-difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O/c20-17-8-5-15(13-18(17)21)19(24)22-10-9-14-3-6-16(7-4-14)23-11-1-2-12-23/h3-8,13H,1-2,9-12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDQCVOWTIAWEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Pyrrolidinyl Phenethyl Intermediate: This step involves the reaction of 4-bromophenethylamine with pyrrolidine under basic conditions to form 4-(pyrrolidin-1-yl)phenethylamine.

Coupling with Difluorobenzoyl Chloride: The intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,4-Difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interaction with biological targets, including enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Benzamide Derivatives

The compound shares core structural motifs with several benzamide derivatives reported in the literature. Key variations lie in the substituents on the benzamide ring and the amine side chain:

Key Observations :

- Fluorination : The 3,4-difluoro substitution (as in the target compound and 4e ) enhances electronegativity and may improve binding to hydrophobic pockets or polar residues in enzyme active sites .

- Heterocyclic Additions: Quinazolinone (4e) or spirocyclic moieties (ML298) introduce rigidity, which can optimize steric interactions with specific targets .

Pharmacological Activity and Selectivity

Enzyme Inhibition Profiles

- Butyrylcholinesterase (BChE) Inhibition: Compounds with dihydroisoquinoline-pyrrolidine hybrids (e.g., Compound 7) show moderate BChE inhibitory activity, though specific IC₅₀ values for the target compound are unreported .

- Phospholipase D2 (PLD2) Selectivity : ML298 , a structural analog with a spirocyclic amine, exhibits 50-fold selectivity for PLD2 over PLD1, attributed to its unique side chain .

- Anti-Aβ Aggregation : highlights benzamide derivatives as anti-amyloid agents, though the target compound’s role remains unexplored .

Antifungal Activity

Pyrrolidine derivatives like 3D () demonstrate antifungal activity against Aspergillus species (inhibition zones: 12.3–13.3 mm), suggesting that the pyrrolidine-benzamide scaffold may disrupt fungal membrane or enzyme function .

Biological Activity

3,4-Difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its unique structural features, including difluoro substitutions and a pyrrolidinyl moiety, suggest significant biological activity. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- Chemical Formula : C17H19F2N3O

- CAS Number : 953171-22-7

Synthesis

The synthesis of this compound involves a multi-step process:

- Formation of Intermediate : The reaction of 4-bromophenethylamine with pyrrolidine under basic conditions yields 4-(pyrrolidin-1-yl)phenethylamine.

- Coupling Reaction : The intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound modulates the activity of these targets, leading to various pharmacological effects.

Key mechanisms include:

- Receptor Binding : The compound exhibits affinity for tropomyosin receptor kinases (TrkA/B/C), which are implicated in neurodegenerative diseases and cancer.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, contributing to potential anti-inflammatory effects.

Biological Assays

Research has demonstrated that this compound possesses notable biological activities:

- Cytotoxicity : Preliminary studies indicate low cytotoxicity, making it an attractive candidate for further drug development .

- Anti-inflammatory Activity : Similar compounds have shown potent anti-inflammatory effects in vivo, suggesting that this compound may exhibit comparable properties .

Pharmacological Applications

Given its biological activity, this compound is being investigated for several therapeutic applications:

- Neurological Disorders : Its interaction with Trk receptors suggests potential use in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

- Cancer Therapy : The modulation of signaling pathways related to cell proliferation and survival positions this compound as a candidate for cancer treatment.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 4-(Pyrrolidin-1-yl)benzonitrile | Similar pyrrolidine structure | Moderate anti-inflammatory |

| 3,4-Difluoro-N-(4-(pyrrolidin-1-yl)phenyl)benzamide | Slightly different substitution pattern | Enhanced receptor binding |

Case Studies

Recent studies have explored the efficacy of related compounds in various biological systems:

- Neuroprotection : A study demonstrated that compounds similar to this compound significantly protected neuronal cells from apoptosis induced by oxidative stress .

- Inflammation Models : In animal models of inflammation, related compounds exhibited reduced inflammatory markers and improved clinical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.